4-Butoxybutan-1-ol
Overview
Description
4-Butoxybutan-1-ol is a chemical compound with the molecular formula C8H18O2 and a molecular weight of 146.22700 . It is used in the synthesis of biomedical polyurethane for application as scaffold materials .
Synthesis Analysis
4-Butoxybutan-1-ol can be synthesized from 1-Bromobutane and 1,4-Butanediol .Molecular Structure Analysis
The molecular structure of 4-Butoxybutan-1-ol consists of 8 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . More detailed structural information can be found in databases like ChemSpider .Physical And Chemical Properties Analysis
4-Butoxybutan-1-ol has a molecular weight of 146.23 . More detailed physical and chemical properties can be found in databases like ChemSpider .Scientific Research Applications
Biomedical Polyurethane Synthesis
4-Butoxybutan-1-ol: is utilized in the synthesis of biomedical polyurethane, which serves as scaffold materials . These scaffolds are crucial in tissue engineering, providing a three-dimensional structure for cell attachment and growth, ultimately leading to the formation of new tissues.
Safety and Hazards
Future Directions
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Butoxybutan-1-ol are not well-studied. Therefore, its impact on bioavailability is unclear. Given its molecular weight of146.23 , it’s reasonable to assume that it could be absorbed and distributed throughout the body.
Result of Action
It’s used in the synthesis of biomedical polyurethane for application as scaffold materials , suggesting it may have some influence on cellular structures.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Butoxybutan-1-ol. For instance, it’s recommended to handle the compound in a well-ventilated place and avoid formation of dust and aerosols . It’s also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
4-butoxybutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-2-3-7-10-8-5-4-6-9/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXQRJAQMQQZMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274663 | |
Record name | 4-butoxybutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butoxybutan-1-ol | |
CAS RN |
4161-24-4 | |
Record name | 4-butoxybutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-butoxybutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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